Glycogen Phosphorylase a (GPa) Inhibition: Potency Ranking Within the Piperazine-Containing Amide Series 14a–e
In a direct head-to-head comparison within a single study, compound 14c exhibited an intermediate GPa IC₅₀ of 18.7 µM, positioning it between the most potent analogue 14d (IC₅₀ = 12.5 µM, bearing a cyano substituent) and the least potent analogue 14b (IC₅₀ = 78.5 µM, bearing a trifluoromethyl group) [1]. The 3-fluorophenyl substitution of 14c conferred approximately 1.4-fold greater inhibitory potency than the 4-fluorophenyl analogue 14a (IC₅₀ = 25.8 µM) and approximately 1.9-fold greater potency than analogue 14e (IC₅₀ = 35.9 µM) [1]. These data establish a clear potency rank order of 14d > 14c > 14a > 14e > 14b for GPa inhibition within this congeneric series [1].
| Evidence Dimension | Glycogen phosphorylase a (GPa) inhibition – IC₅₀ (µM) |
|---|---|
| Target Compound Data | 14c: IC₅₀ = 18.7 µM |
| Comparator Or Baseline | 14a: IC₅₀ = 25.8 µM; 14b: IC₅₀ = 78.5 µM; 14d: IC₅₀ = 12.5 µM; 14e: IC₅₀ = 35.9 µM |
| Quantified Difference | 14c vs 14a: 1.4-fold more potent; vs 14b: 4.2-fold more potent; vs 14d: 1.5-fold less potent; vs 14e: 1.9-fold more potent |
| Conditions | Rabbit muscle GPa; enzymatic inhibition monitored via microplate reader (Bio-Rad); pH 7.2, 22°C; compounds tested in parallel within the same assay system (Zhang et al., 2009) |
Why This Matters
For a procurement decision, compound 14c offers a specific and quantifiable GP inhibitory potency that is superior to the majority of its direct analogues (14a, 14b, 14e) but deliberately sub-maximal compared to 14d, making it a valuable reference point for SAR exploration where balanced, rather than maximal, potency is desired.
- [1] Zhang, L.; Li, H.; Zhu, Q.; Liu, J.; Chen, L.; Leng, Y.; Jiang, H.; Liu, H. Benzamide derivatives as dual-action hypoglycemic agents that inhibit glycogen phosphorylase and activate glucokinase. Bioorg. Med. Chem. 2009, 17 (20), 7301–7312 (Table 2). DOI: 10.1016/j.bmc.2009.08.045. View Source
